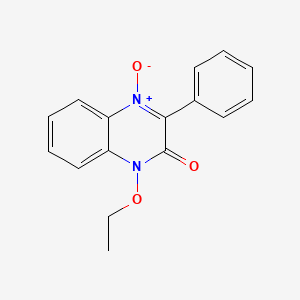

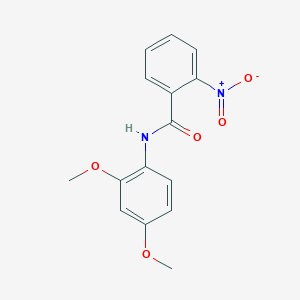

1-ethoxy-3-phenyl-2(1H)-quinoxalinone 4-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoxalinone derivatives often involves cyclization reactions, with recent studies showing innovative approaches such as visible-light-induced cascade cyclization. For instance, Zeng et al. (2022) demonstrated the synthesis of phosphorylated quinolino[2,1-b]quinazolinones from 3-(2-(ethynyl)phenyl)quinazolinones using visible light irradiation, highlighting the efficiency of photocatalysis in synthesizing complex quinoxalinone structures (Zeng et al., 2022).

Molecular Structure Analysis

The molecular structure of quinoxalinone derivatives, including 1-ethoxy-3-phenyl-2(1H)-quinoxalinone 4-oxide, is characterized by the presence of a quinoxaline core. Xu et al. (2011) investigated the crystal structure of quinoxaline 1,4-di-N-oxide analogues, revealing acyloin-endiol tautomerism and providing insights into the structural dynamics of these compounds (Xu et al., 2011).

Chemical Reactions and Properties

Quinoxalinone derivatives engage in a variety of chemical reactions, reflecting their reactivity and functional versatility. Ahmed et al. (1987) explored the reactions of quinoxaline 1,4-dioxides with acetic anhydride, elucidating pathways to different quinoxalinone derivatives and proposing mechanisms for their formation (Ahmed et al., 1987).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

1-Ethoxy-3-phenyl-2(1H)-quinoxalinone 4-oxide and its derivatives have been a subject of research due to their intriguing chemical properties and potential applications. These compounds undergo various chemical reactions that have been extensively studied to understand their behavior and applications better.

- Chemical Behavior and Derivative Formation : Quinoxaline 1,4-dioxides, including derivatives close to 1-ethoxy-3-phenyl-2(1H)-quinoxalinone 4-oxide, undergo reactions with acetic anhydride to yield acetoxy and hydroxy derivatives. These reactions demonstrate the facile hydrolysis and potential for various derivative formations of quinoxaline dioxides, which could be leveraged in synthetic chemistry for creating novel compounds (Ahmed et al., 1987).

Biological Activities

1-Ethoxy-3-phenyl-2(1H)-quinoxalinone 4-oxide derivatives exhibit a range of biological activities, making them valuable for pharmaceutical research and development.

Antibacterial and Antifungal Properties : New derivatives of quinoxaline 1,4-di-N-oxides have been synthesized and shown to possess significant antibacterial and antifungal activities. This opens up possibilities for their use in developing new antimicrobial agents (Soliman, 2013).

Anti-leishmanial Activity : Certain ring-substituted derivatives of 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one have shown promising in vitro leishmanicidal activity. This highlights the potential of quinoxaline derivatives in developing treatments for leishmaniasis, a neglected tropical disease (Burguete et al., 2008).

Eigenschaften

IUPAC Name |

1-ethoxy-4-oxido-3-phenylquinoxalin-4-ium-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-2-21-18-14-11-7-6-10-13(14)17(20)15(16(18)19)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFIFBUFVXKOLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=CC=C3)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671152 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-ethoxy-3-phenylquinoxalin-2(1H)-one 4-oxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinecarboxylate dihydrochloride](/img/structure/B5509994.png)

![3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5510018.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,5-dimethylbenzamide](/img/structure/B5510022.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5510026.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea](/img/structure/B5510027.png)

![3-(4-morpholinylmethyl)-2-phenylimidazo[2,1-a]isoquinoline](/img/structure/B5510039.png)

![6-(2-furylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5510077.png)

![5-(2-methylphenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5510084.png)

![4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5510087.png)